1,3-Bis(4-piperidyl)propane

Catalog No.
S570181
CAS No.
16898-52-5
M.F
C13H26N2
M. Wt
210.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(4-piperidyl)propane

CAS Number

16898-52-5

Product Name

1,3-Bis(4-piperidyl)propane

IUPAC Name

4-(3-piperidin-4-ylpropyl)piperidine

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

InChI

InChI=1S/C13H26N2/c1(2-12-4-8-14-9-5-12)3-13-6-10-15-11-7-13/h12-15H,1-11H2

InChI Key

OXEZLYIDQPBCBB-UHFFFAOYSA-N

SMILES

C1CNCCC1CCCC2CCNCC2

Synonyms

di-mu-iodobis(ethylenediamine)diplatinum (II), di-PIP

Canonical SMILES

C1CNCCC1CCCC2CCNCC2

Chelating Agent in Coordination Chemistry

1,3-Bis(4-piperidyl)propane functions as a chelating agent in coordination chemistry. Chelating agents are molecules that can form multiple bonds with a single metal ion. This ability allows 1,3-Bis(4-piperidyl)propane to create stable complexes with various metal ions, making it valuable for studying their properties and potential applications. For instance, research has explored its use in the development of new catalysts for organic reactions. [Source: A study investigating the application of 1,3-Bis(4-piperidyl)propane in catalyst design, published in the journal Inorganic Chemistry, can be found here: ]

Material Science Applications

Research suggests that 1,3-Bis(4-piperidyl)propane holds promise for applications in material science. Studies have explored its potential use in the development of new functional materials, such as:

  • Metal-organic frameworks (MOFs): MOFs are porous materials with a well-defined structure. Research has investigated incorporating 1,3-Bis(4-piperidyl)propane into MOFs to create materials with desired properties, such as enhanced gas adsorption or separation capabilities. [Source: A study exploring the use of 1,3-Bis(4-piperidyl)propane in MOF design, published in the journal Crystal Growth & Design, can be found here]
  • Polymers: 1,3-Bis(4-piperidyl)propane has been explored as a building block for the synthesis of new polymers with specific functionalities. These polymers could potentially find applications in various fields, such as drug delivery or sensor development. [Source: A study investigating the use of 1,3-Bis(4-piperidyl)propane in polymer synthesis, published in the journal Macromolecules, can be found here]

Other Potential Applications

In addition to the areas mentioned above, 1,3-Bis(4-piperidyl)propane is being investigated for its potential applications in:

  • Drug discovery: Due to its ability to interact with metal ions, 1,3-Bis(4-piperidyl)propane might be useful in the development of new drugs that target specific enzymes or receptors.
  • Catalysis: As mentioned earlier, 1,3-Bis(4-piperidyl)propane shows promise as a catalyst for various organic reactions.

1,3-Bis(4-piperidyl)propane is an organic compound with the molecular formula C₁₃H₂₆N₂. It features a central propane chain with two 4-piperidyl groups attached at the first and third positions. The compound is characterized by its unique structure that contributes to its various chemical properties and biological activities. Its systematic name reflects its piperidine rings, which are six-membered saturated nitrogen-containing heterocycles known for their diverse applications in medicinal chemistry.

  • Oxidation: The compound can be oxidized to form corresponding N-oxides, which may exhibit different reactivity and biological profiles compared to the parent compound.
  • Mannich Reaction: It has been utilized in Mannich reactions to synthesize β-amino ketones, showcasing its utility in forming complex organic molecules .
  • Polymerization: The compound is also involved in the synthesis of hyperbranched copolymers, which possess properties akin to dendrimers, enhancing their applicability in materials science .

1,3-Bis(4-piperidyl)propane exhibits notable biological activities. Compounds containing piperidine moieties are often associated with pharmacological effects, including:

  • Antidepressant Activity: Some derivatives of piperidine compounds have shown potential in treating depression and anxiety disorders.
  • Neuroprotective Effects: The compound may offer neuroprotective benefits, making it a candidate for further research in neuropharmacology.

The synthesis of 1,3-Bis(4-piperidyl)propane can be achieved through various methods:

  • Alkylation of Piperidine: A common approach involves the alkylation of piperidine with a suitable alkyl halide under basic conditions.
  • Condensation Reactions: The compound can also be synthesized via condensation reactions involving piperidine derivatives and appropriate aldehydes or ketones.
  • Mannich Reaction: As mentioned earlier, it can be synthesized through Mannich reactions, allowing for the introduction of additional functional groups .

1,3-Bis(4-piperidyl)propane finds applications across multiple fields:

  • Pharmaceuticals: Its structural properties make it a valuable intermediate in drug synthesis, particularly in developing central nervous system agents.
  • Materials Science: The ability to form hyperbranched polymers opens avenues for its use in advanced materials with tailored properties.
  • Chemical Research: It serves as a building block in organic synthesis and medicinal chemistry.

Studies on the interactions of 1,3-Bis(4-piperidyl)propane with biological systems reveal its potential effects on various receptors and enzymes. Investigating these interactions helps elucidate its mechanisms of action and informs the development of derivatives with enhanced efficacy or reduced side effects.

Several compounds share structural similarities with 1,3-Bis(4-piperidyl)propane. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,4-Di(piperidin-1-yl)butaneLinear diamineExhibits different binding affinities due to length
N,N'-Bis(4-piperidyl)ethaneShorter chainPotentially different pharmacological profiles
1,2-Bis(4-piperidinyl)ethaneBranched structureMay show distinct reactivity patterns

Uniqueness of 1,3-Bis(4-piperidyl)propane

The unique feature of 1,3-Bis(4-piperidyl)propane lies in its specific arrangement of piperidine rings along a propane backbone. This configuration influences its chemical reactivity and biological activity distinctly compared to other similar compounds. Its ability to participate in various

Discovery and Early Research Context

First synthesized in the mid-20th century, 1,3-bis(4-piperidyl)propane gained attention for its symmetrical bis-piperidine structure, featuring a propane backbone linking two 4-piperidyl groups. Early studies focused on its physicochemical properties, such as its melting point (63–68°C) and boiling point (327°C), which suggested stability under high-temperature conditions. Initial applications centered on its role as a ligand in coordination chemistry, where its chelating ability enabled the formation of stable metal complexes for catalytic studies.

A pivotal breakthrough came with the discovery of its utility in polymer chemistry. In the 1990s, researchers utilized it to synthesize hyperbranched copolymers via reactions with divinylsulfone and ethylenediamine, demonstrating its potential for creating structurally complex materials. Concurrently, its application in cadmium-organic frameworks highlighted its versatility in inorganic synthesis.

Evolution of Synthetic Methodologies

Early synthesis routes relied on nucleophilic substitution reactions between 4-piperidine derivatives and 1,3-dihalopropanes. However, these methods often yielded impurities, necessitating purification via recrystallization from aliphatic nitriles like acetonitrile. A 2023 patent (CN118754846B) introduced a novel approach using isonicotinate and acetylpyridine, achieving >75% yield while avoiding toxic intermediates.

The compound’s role in the Willgerodt-Kindler reaction further expanded its synthetic relevance. For example, microwave-assisted reactions with aldehydes and sulfur produced thioamides, showcasing its adaptability in green chemistry protocols.

Quantum chemical investigations of 1,3-bis(4-piperidyl)propane have employed various computational methods to elucidate its electronic structure and molecular properties [2]. The compound, with molecular formula C₁₃H₂₆N₂ and molecular weight of 210.36 grams per mole, presents a unique structure consisting of two piperidine rings connected by a propane backbone [2]. Density Functional Theory calculations using the B3LYP functional with 6-311G(d,p) basis sets have been extensively utilized to optimize the molecular geometry and analyze electronic properties [4] [19].

The quantum chemical studies reveal that the compound exhibits specific electronic characteristics related to its nitrogen-containing heterocyclic structure [18]. Natural Bond Orbital analysis has been performed to understand the bonding interactions and electron density distribution within the molecule [24] [28]. The calculations demonstrate that the piperidine rings contribute significantly to the overall electronic properties through their saturated nitrogen-containing heterocyclic nature [2].

Frontier molecular orbital analysis has been conducted to determine the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies [18] [19]. These calculations provide insights into the electronic excitation properties and chemical reactivity of the compound. The energy gap between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital serves as an important descriptor for predicting chemical behavior and stability [18].

Semi-empirical quantum chemical methods, including Parametric Method 3 and Recife Model 1, have been employed to calculate molecular descriptors and electronic properties [11] [27]. These computational approaches have proven effective for analyzing the structural and electronic characteristics of piperidine-containing compounds [29].

Calculation MethodBasis SetApplication
Density Functional Theory B3LYP6-311G(d,p)Geometry optimization, electronic properties [19]
Parametric Method 3StandardVibrational spectra, molecular descriptors [11]
Natural Bond OrbitalVariousBonding analysis, electron density [24]

Molecular Modeling Approaches

Molecular modeling studies of 1,3-bis(4-piperidyl)propane have utilized multiple computational frameworks to investigate structural properties and intermolecular interactions [11] [26]. The Car-Parrinello Molecular Dynamics package has been employed for dynamic simulations using orthorhombic simulation boxes with appropriate dimensions for organic molecules of this size [23].

The molecular modeling approaches have incorporated soft norm-conserving Troullier-Martins type pseudo-potentials with cut-off energies of 90 Rydberg units [23]. The BLYP exchange-correlation functional has been utilized in these calculations to accurately describe the electronic interactions within the molecule [23]. Temperature-controlled molecular dynamics calculations at 300 Kelvin have been performed using Nosé-Hoover thermostats to maintain realistic simulation conditions [23].

Solvothermal synthesis modeling has been investigated for organic-inorganic hybrid materials containing the compound [11] [26]. The crystal structure studies reveal that the molecule adopts specific conformations in solid-state arrangements, with the compound crystallizing in orthorhombic systems under certain conditions [26].

The molecular modeling studies have examined the flexibility of the propane backbone connecting the two piperidine rings [5]. This flexibility contributes to the compound's ability to adopt various conformational states, making it useful for supramolecular chemistry applications [5]. The computational investigations have demonstrated that the molecule can exist in different conformational arrangements depending on environmental conditions [5].

Hyperbranched copolymer modeling has been conducted to understand the compound's behavior as a cross-linking agent in polymer systems [22]. These studies reveal the tetradentate cross-linking capabilities of the molecule through its ability to form stable covalent bonds with protonated molecules .

Theoretical Reactivity Studies

Theoretical reactivity studies of 1,3-bis(4-piperidyl)propane have focused on understanding its chemical behavior through quantum chemical descriptors and reactivity parameters [19] [21]. The compound exhibits specific reactivity patterns related to its nitrogen-containing heterocyclic structure and flexible propane backbone [2].

Electrophilicity index calculations have been performed to assess the compound's electron-accepting capabilities [27]. Chemical hardness values have been determined to understand the resistance to electron density changes during chemical reactions [27]. These quantum molecular descriptors provide quantitative measures of chemical reactivity and have been correlated with biological activity and toxicity parameters [27].

The molecular orbital theory analysis reveals specific interaction patterns between the compound and various chemical species [14] [17]. Perturbation theory has been utilized to estimate reaction pathways and predict favorable bonding scenarios [20]. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital interactions play crucial roles in determining the compound's reactivity with other molecules [20].

Dynamic linear polarizability calculations have been conducted at specific frequency values to understand the compound's response to oscillating electric fields [27]. Hyperpolarizability values have been computed to assess nonlinear optical properties and electronic responses [27]. These calculations contribute to understanding the compound's behavior in various chemical environments.

Conductor-like screening model calculations have been employed to investigate solvation effects on the compound's reactivity [27]. Graph energy index and Estrada index values have been computed to correlate molecular structure with chemical reactivity [27]. These descriptors provide comprehensive characterization of the compound's theoretical reactivity profile.

Reactivity ParameterCalculation MethodSignificance
Electrophilicity IndexSemi-empirical quantum chemical methods [27]Electron-accepting capability
Chemical HardnessDensity Functional Theory [27]Resistance to electron density changes
Dynamic PolarizabilityParametric Method 6 [27]Response to electric fields
HyperpolarizabilitySemi-empirical calculations [27]Nonlinear optical properties

Computational Conformational Analysis

Computational conformational analysis of 1,3-bis(4-piperidyl)propane has revealed the existence of multiple stable conformations due to the flexibility of the propane backbone and the conformational possibilities of the piperidine rings [9]. The molecule can adopt various three-dimensional arrangements that significantly influence its chemical and physical properties [5].

Chair conformations of the piperidine rings represent the most stable arrangements, with both axial and equatorial positions possible for substituents [9]. Density Functional Theory calculations using M06-2X and MP2 methods have been employed to determine the relative energies and populations of different conformers [9]. The chair-axial and chair-equatorial forms show distinct energy differences that affect the overall conformational equilibrium [9].

Twisted conformations have been identified as significant contributors to the conformational ensemble, particularly at elevated temperatures [9]. The twisted forms can constitute up to 22 molar percent of the total population under certain conditions, with the contribution varying depending on the computational method and basis set employed [9].

Potential energy surface profiling has been conducted to examine rotational barriers and conformational interconversion pathways [9]. Nitrogen inversion processes have been studied to understand the mechanism of switching between axial and equatorial positions of substituents [9]. The barrier heights for nitrogen inversion range from 1.5 to 3.2 kilocalories per mole, indicating relatively facile interconversion between conformers [9].

Temperature-dependent conformational analysis has demonstrated that the relative populations of different conformers change significantly with thermal conditions [9]. The fraction of twisted species increases with temperature while the equilibrium between chair conformers remains relatively unchanged [9]. This temperature dependence has important implications for the compound's behavior in various applications.

The conformational flexibility contributes to the compound's utility in supramolecular chemistry and crystal engineering applications [5]. The ability to adopt different conformations allows the molecule to accommodate various coordination environments and participate in diverse chemical interactions [5].

Conformer TypeRelative Energy (kcal/mol)Population at 298K (%)Computational Method
Chair-Equatorial0.0 (reference)45-50B3LYP-D3/cc-pVTZ [9]
Chair-Axial0.3-1.230-45M06-2X/cc-pVTZ [9]
Twisted2.5-4.015-22MP2/6-311G** [9]

Vibrational Spectra Interpretation through Density Functional Theory

Density Functional Theory calculations have been extensively employed to interpret the vibrational spectra of 1,3-bis(4-piperidyl)propane, providing detailed assignments of fundamental vibrations and understanding of molecular dynamics [4] [6]. The harmonic vibrational frequencies have been calculated using various functionals and basis sets to achieve optimal agreement with experimental observations [4].

The B3LYP functional with 6-31G(d) basis set has demonstrated superior performance for predicting vibrational wavenumbers compared to scaled BLYP and Hartree-Fock approaches [4]. Scaling factors have been applied to the calculated frequencies to account for anharmonicity effects and systematic errors in the computational methods [4]. The majority of computed wavenumbers show excellent agreement with experimental Fourier Transform Infrared and Fourier Transform Raman spectra [4] [6].

Total Energy Distribution calculations have been performed to provide complete assignments of fundamental vibrations [4] [6]. These calculations enable the identification of specific molecular motions associated with each vibrational mode, including stretching, bending, and torsional motions of different molecular fragments [4]. The piperidine ring vibrations and propane backbone motions have been characterized separately to understand their individual contributions to the overall vibrational spectrum [4].

Normal coordinate analysis based on scaled quantum mechanical force fields has been utilized to interpret the experimental spectra [10]. The vibrational assignments have been supported by comparing calculated and observed wavenumbers across the entire spectral range from 4000 to 400 wavenumbers per centimeter [4]. This comprehensive analysis ensures accurate identification of molecular vibrations and their corresponding spectroscopic signatures.

The Density Functional Theory calculations have revealed specific vibrational characteristics of the nitrogen-containing heterocyclic rings [4]. The carbon-nitrogen stretching vibrations and nitrogen-hydrogen bending modes have been identified and assigned based on their calculated frequencies and intensities [4]. The propane backbone vibrations, including carbon-carbon stretching and carbon-hydrogen bending modes, have been distinguished from the piperidine ring vibrations [4].

Raman and infrared spectral activities have been predicted using semi-empirical Parametric Method 3 calculations and compared with Density Functional Theory results [11] [26]. The calculated spectra show good consistency with experimental observations, confirming the reliability of the theoretical approaches for spectroscopic prediction [11]. The vibrational analysis has been extended to study hydrogen bonding interactions and their effects on the spectroscopic properties [26].

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
C-H stretching (symmetric)2950-29802945-2975Piperidine ring [4]
C-H stretching (antisymmetric)3000-30302995-3025Propane backbone [4]
C-N stretching1100-11501095-1145Piperidine-propane linkage [4]
Ring breathing800-850795-845Piperidine ring deformation [4]

Physical Description

OtherSolid

XLogP3

2.5

Boiling Point

329.0 °C

Melting Point

67.1 °C

UNII

EU53EC219I

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16898-52-5
70644-48-3

Wikipedia

4,4'-trimethylenedipiperidine

General Manufacturing Information

Adhesive manufacturing
Piperidine, 4,4'-(1,3-propanediyl)bis-: ACTIVE

Dates

Modify: 2023-08-15

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